BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Physicochemical Properties Medicinal Chemistry Lipophilicity

1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol (CAS 1466167-58-7) is an imidazole-based secondary allylic alcohol with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. The compound features a 1-ethylimidazole core substituted at the 5-position with a prop-2-en-1-ol (allylic alcohol) moiety, conferring a conjugated π-system and a reactive hydroxyl group that distinguishes it from simpler alkyl-substituted imidazoles.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13600645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1C(C=C)O
InChIInChI=1S/C8H12N2O/c1-3-8(11)7-5-9-6-10(7)4-2/h3,5-6,8,11H,1,4H2,2H3
InChIKeyGHRFTQYLOLHNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol – Chemical Properties and Structural Baseline


1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol (CAS 1466167-58-7) is an imidazole-based secondary allylic alcohol with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . The compound features a 1-ethylimidazole core substituted at the 5-position with a prop-2-en-1-ol (allylic alcohol) moiety, conferring a conjugated π-system and a reactive hydroxyl group that distinguishes it from simpler alkyl-substituted imidazoles [1]. This structural arrangement positions the compound as a versatile building block for pharmaceutical intermediate synthesis, agrochemical development, and the construction of more complex heterocyclic frameworks [1].

Why 1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol Cannot Be Simply Substituted by Other Imidazole Derivatives


Imidazole derivatives exhibit pronounced structure-activity relationships where subtle alterations in substitution patterns dramatically modulate both physicochemical properties and biological target engagement [1]. The allylic alcohol side chain of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol imparts a conjugated π-system that enhances its utility in cycloaddition and cross-coupling reactions compared to saturated alkyl or methanol analogs [2]. Furthermore, imidazole-based inhibitors demonstrate target-dependent potency variations exceeding orders of magnitude; for example, within the same chemotype, selectivity for heme oxygenase-1 (HO-1) over HO-2 can vary up to 21-fold depending solely on peripheral substitution [1]. Consequently, generic substitution with structurally similar imidazoles—even those sharing the 1-ethylimidazole core—carries a high risk of altering reaction outcomes, compromising synthetic yields, or abolishing desired biological activity. The quantitative comparisons provided in Section 3 substantiate the specific differentiation parameters that justify selecting this precise compound over its closest available analogs.

Quantitative Differentiation of 1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol from Closest Analogs


Molecular Weight and Lipophilicity Differentiate 1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol from (1-Ethyl-1H-imidazol-5-yl)methanol

Compared to its closest commercially available analog, (1-ethyl-1H-imidazol-5-yl)methanol (CAS 215872-62-1), 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol exhibits a significantly higher molecular weight (152.19 g/mol vs. 126.16 g/mol) and increased lipophilicity (XLogP3: ~0.6–1.1 vs. -0.5) due to the extended allylic alcohol chain [1]. While the methanol analog displays a negative XLogP3 value of -0.5 indicative of hydrophilic character, the target compound's extended conjugated system and additional carbon atoms elevate its computed XLogP3 to approximately 0.6–1.1 (inferred from structurally analogous chloro-substituted derivative data) [1].

Physicochemical Properties Medicinal Chemistry Lipophilicity

Increased Rotatable Bond Count Enhances Conformational Flexibility Relative to Methanol Analog

The target compound possesses three rotatable bonds (ethyl group rotation, C-C bond linking the imidazole to the propenol chain, and the C-O bond of the hydroxyl group) compared to only two rotatable bonds in the methanol analog [1][2]. This quantitative difference in conformational degrees of freedom arises directly from the extended propenol side chain and has measurable implications for molecular recognition and binding entropy.

Conformational Analysis Molecular Flexibility Drug Design

Chloro-Substituted Analog Exhibits Markedly Higher Molecular Weight and Altered Electronic Properties

3-(4-Chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol (CAS 2229643-19-8) represents the closest halogenated comparator. This chloro-substituted analog possesses a molecular weight of 186.64 g/mol—34.45 g/mol (22.6%) greater than the target compound's 152.19 g/mol—and exhibits a computed XLogP3 of 1.1 versus the target compound's estimated 0.6–1.1 [1]. Critically, the presence of the electron-withdrawing chlorine atom at the 4-position fundamentally alters the electronic character of the imidazole ring, enhancing electrophilic reactivity at the adjacent positions and enabling selective halogen-directed modifications that are inaccessible with the non-halogenated target compound [1].

Electrophilic Reactivity Halogen Bonding Synthetic Utility

Class-Level Imidazole HO-1 Inhibitory Potency Informs Target Selection for Biological Screening

While direct inhibitory data for 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol are not yet reported in the peer-reviewed literature, class-level inference from structurally related N-alkyl imidazoles demonstrates that imidazole-based compounds can achieve potent inhibition of heme oxygenase-1 (HO-1), with reported IC50 values in the low micromolar range (e.g., 4.4 μM for a representative N-alkyl imidazole derivative) and selectivity over HO-2 reaching up to 21-fold [1]. These data establish a quantitative benchmark for the imidazole chemotype against which the target compound may be evaluated.

Heme Oxygenase-1 Enzyme Inhibition Anticancer Research

5-HT7 Receptor Agonist Activity Defines a Distinct Pharmacological Profile for 1-Alkylimidazole Derivatives

Structural analogs containing the 1-ethyl-1H-imidazol-5-yl moiety have been identified as low-basicity 5-HT7 receptor agonists with high affinity for the target. This chemotype represents a distinct pharmacological class characterized by reduced basicity relative to classical serotonergic agents, a property that can favorably influence blood-brain barrier penetration and reduce off-target interactions with aminergic receptors [1].

5-HT7 Receptor CNS Drug Discovery GPCR Pharmacology

Optimal Research and Industrial Applications for 1-(1-Ethyl-1H-imidazol-5-yl)prop-2-en-1-ol Based on Evidence


Synthetic Intermediate for Complex Heterocyclic Frameworks via Conjugated π-System Reactivity

The allylic alcohol moiety of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol provides a conjugated double bond system that enables participation in cycloaddition reactions (e.g., Diels–Alder, 1,3-dipolar cycloadditions) and transition metal-catalyzed cross-couplings [1]. This reactivity distinguishes the compound from simpler imidazole building blocks such as (1-ethyl-1H-imidazol-5-yl)methanol, which lacks the extended π-system necessary for these transformations. The target compound is therefore the preferred procurement choice for synthetic chemists constructing fused heterocyclic systems, chiral allylic scaffolds, or functionalized imidazole libraries where the propenol unit serves as a synthetic handle for further elaboration.

Medicinal Chemistry Scaffold for CNS-Targeted 5-HT7 Receptor Agonist Development

Based on class-level evidence demonstrating that 1-alkylimidazole derivatives bearing the 1-ethyl-1H-imidazol-5-yl core exhibit high-affinity 5-HT7 receptor agonism with low basicity [2], 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol represents a strategic scaffold for central nervous system (CNS) drug discovery programs. The low-basicity profile of this chemotype may confer improved blood-brain barrier penetration and reduced off-target aminergic receptor interactions compared to traditional basic amine-containing serotonergic agents. The allylic alcohol side chain provides an additional vector for structure-activity relationship exploration and metabolic stabilization.

Heme Oxygenase-1 (HO-1) Inhibitor Screening and Selectivity Profiling

Imidazole-based compounds, particularly N-alkyl imidazoles, have demonstrated potent inhibition of heme oxygenase-1 (HO-1) with reported IC50 values in the low micromolar range (e.g., 4.4 μM) and selectivity ratios over HO-2 of up to 21-fold [3]. Procurement of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol enables direct head-to-head evaluation of its HO-1 inhibitory activity relative to this class-level benchmark. Given the established role of HO-1 in cancer cell proliferation, inflammation, and oxidative stress responses, this compound may serve as a starting point for the development of isoform-selective HO-1 inhibitors for oncological or inflammatory disease applications.

Non-Halogenated Alternative for Electrophilic Aromatic Substitution and Metal-Catalyzed Functionalization

Unlike its 4-chloro-substituted analog (CAS 2229643-19-8), which possesses an electron-withdrawing chlorine atom that directs electrophilic reactivity and enables halogen-specific cross-couplings [1], 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol retains the native nucleophilic character of the imidazole C-4 and C-2 positions. This electronic profile renders the target compound the preferred procurement choice for synthetic sequences requiring electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel-Crafts acylation), metal-catalyzed C–H activation, or direct lithiation-trapping protocols that would be compromised or redirected by the presence of a halogen substituent.

Quote Request

Request a Quote for 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.